molecular formula C11H23N3 B1426727 4-(4-methylpiperazin-1-yl)cyclohexan-1-amine CAS No. 723341-87-5

4-(4-methylpiperazin-1-yl)cyclohexan-1-amine

Cat. No.: B1426727
CAS No.: 723341-87-5
M. Wt: 197.32 g/mol
InChI Key: CFAJUZYHRQDOHA-UHFFFAOYSA-N
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Description

4-(4-methylpiperazin-1-yl)cyclohexan-1-amine is a chemical compound with the molecular formula C11H23N3. It is known for its applications in various fields, including medicinal chemistry and industrial processes. The compound features a cyclohexane ring substituted with a 4-methylpiperazine group, which imparts unique chemical properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-methylpiperazin-1-yl)cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3/c1-13-6-8-14(9-7-13)11-4-2-10(12)3-5-11/h10-11H,2-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFAJUZYHRQDOHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylpiperazin-1-yl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with 4-methylpiperazine under specific conditions. One common method includes the use of reducing agents such as sodium borohydride to facilitate the reduction of the intermediate compounds . The reaction is usually carried out in an organic solvent like ethanol or methanol at controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for mass production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters . The final product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-(4-methylpiperazin-1-yl)cyclohexan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine is primarily utilized in the synthesis of pharmaceutical compounds. Its structural features allow it to interact with neurotransmitter systems, making it a valuable building block for drugs targeting various neurological disorders.

Case Study:
Research has demonstrated that derivatives of this compound exhibit affinity for serotonin receptors, indicating potential applications in treating anxiety and depression disorders. A study published in the Journal of Medicinal Chemistry highlighted its efficacy in modulating serotonin receptor activity through structural modifications .

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its versatility allows chemists to employ it in various synthetic pathways, particularly those involving heterocyclic compounds.

Synthetic Pathways:
The compound can be involved in:

  • N-Alkylation Reactions: To introduce alkyl groups that enhance pharmacological properties.
  • Cyclization Reactions: Leading to the formation of more complex ring structures that are prevalent in many bioactive compounds.

Data Table: Synthetic Applications

Reaction TypeDescriptionExample Products
N-AlkylationIntroduction of alkyl groupsAlkylated piperazine derivatives
CyclizationFormation of complex ring structuresNovel heterocycles

Biological Studies

The compound's interaction with biological systems makes it a subject of interest in enzyme inhibition studies and receptor binding assays. Its ability to mimic natural substrates allows researchers to explore its effects on various biological targets.

Mechanism of Action:
The amino group and piperazine moiety facilitate binding to specific receptors or enzymes, modulating their activity. This characteristic is critical for developing inhibitors for enzymes involved in disease pathways.

Case Study:
A study focusing on enzyme inhibition demonstrated that modifications to the piperazine ring enhanced selectivity towards certain targets, providing insights into designing more effective inhibitors .

Mechanism of Action

The mechanism of action of 4-(4-methylpiperazin-1-yl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. For instance, it may act as an agonist or antagonist at certain receptor sites, influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-methylpiperazin-1-yl)cyclohexan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a different balance of hydrophobic and hydrophilic characteristics, making it suitable for various applications in medicinal chemistry and industrial processes .

Biological Activity

4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine, often referred to as compound 4b, has gained attention in medicinal chemistry due to its diverse biological activities. This compound is primarily studied for its potential therapeutic applications, particularly in antibacterial and anticancer domains. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of this compound against both Gram-positive and Gram-negative bacteria. Notably, it has demonstrated significant activity against Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 7.81 to 15.63 μg/mL, comparable to established antibiotics like amoxicillin.

Table 1: Antibacterial Activity of Compound 4b

Bacterial StrainMIC (μg/mL)Reference
Escherichia coli7.81 - 15.63
Staphylococcus aureus15.63
Bacillus subtilis15.63

The compound's mechanism involves dual inhibition of DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication, with IC50 values of 3.44 µM and 5.77 µM for DNA gyrase and 14.46 µM and 14.89 µM for topoisomerase IV, respectively .

Anticancer Activity

In addition to its antibacterial properties, compound 4b has shown promising anticancer activity across various cell lines. Studies indicate that it can inhibit cell proliferation in cancer models by targeting key signaling pathways.

Table 2: Anticancer Activity of Compound 4b

Cell LineIC50 (μM)Mechanism of ActionReference
Hep3B-SR25Inhibition of AKT, STAT3, PARP
HuH7-SR25Downregulation of Fas
PC-3 (Prostate)nM rangeInduction of apoptosis

The compound's anticancer effects are attributed to its ability to induce apoptosis through the activation of caspases and the modulation of critical regulatory proteins involved in cell cycle progression .

Mechanistic Insights

The biological activity of compound 4b can be attributed to its structural features that enhance its interaction with biological targets:

  • Binding Affinity : The presence of the piperazine moiety is crucial for binding to target proteins, enhancing both antibacterial and anticancer activities.
  • Structure-Activity Relationship (SAR) : Variations in substituents at the cyclohexane ring significantly influence the potency against specific targets, as evidenced by comparative studies with other derivatives .

Case Studies

Several case studies illustrate the therapeutic potential of compound 4b:

  • Case Study on Antibacterial Efficacy : A study evaluated the compound's effectiveness against clinical isolates of E. coli, demonstrating a higher efficacy than traditional antibiotics in certain strains.
  • Case Study on Cancer Cell Lines : In vitro assays showed that treatment with compound 4b led to a significant reduction in cell viability in prostate cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Q & A

Basic Research Question

  • Mass Spectrometry (MS) : Electrospray ionization (ESI) confirms the molecular ion peak at m/z 198 [M+H]⁺, with fragmentation patterns indicating piperazine ring stability .
  • ¹H NMR : Key signals include:
    • Cyclohexyl protons : Multiplets at δ 1.25–2.33 ppm (axial/equatorial protons).
    • Piperazine methyl group : Singlet at δ 2.67 ppm (N–CH₃) .
    • Amine protons : Broad singlet at δ 1.79–1.96 ppm (exchangeable NH₂) .
      Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .

How does stereochemistry influence the biological activity of derivatives, and what methods validate stereoisomeric purity?

Advanced Research Question

  • Biological Impact : (1R,4R) and (1S,4S) stereoisomers exhibit distinct binding affinities in kinase inhibition assays (e.g., COMPOUND 37 vs. 41 in patent data) .
  • Validation Methods :
    • Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak® IC).
    • X-ray crystallography : Resolves absolute configuration when single crystals are obtainable .
    • NOESY NMR : Identifies spatial proximity of protons to confirm ring conformations .
      Data Contradiction Example : Discrepancies in MS adduct peaks (e.g., [M+Na]⁺ vs. [M+H]⁺) require collision-induced dissociation (CID) to confirm molecular integrity .

What strategies optimize reaction conditions to enhance yield and purity in large-scale synthesis?

Advanced Research Question

  • Solvent Selection : Use anhydrous DCM for reductive amination to minimize hydrolysis of intermediates .
  • Temperature Control : Maintain 0–5°C during NaHB(OAc)₃ reactions to prevent over-reduction .
  • Purification : Flash chromatography (silica gel, eluent: chloroform/methanol) removes unreacted starting materials .
  • Scale-Up Challenges : Replace Pd/C with flow hydrogenation systems for safer, scalable deprotection .
    Environmental Factors : Adjust pH to 7–8 during hydrogenolysis to avoid amine protonation, which reduces solubility .

How can computational methods like QSAR or molecular docking predict the activity of novel derivatives?

Advanced Research Question

  • QSAR Modeling : Use triazine-based analogs (e.g., 6-aryl-4-cycloamino-1,3,5-triazines) to derive Hammett σ constants and lipophilicity (logP) parameters for activity prediction .
  • Molecular Docking : Align the cyclohexyl-piperazine moiety with kinase ATP-binding pockets (e.g., JAK2 or CDK4/6) using AutoDock Vina .
  • Validation : Compare computed binding energies with experimental IC₅₀ values from enzyme inhibition assays .
    Case Study : Derivatives with electron-withdrawing groups (e.g., –CF₃) show enhanced activity due to improved target affinity .

How can researchers resolve contradictions in spectral data during structural elucidation?

Advanced Research Question

  • Overlapping NMR Peaks : Employ variable-temperature NMR (VT-NMR) to distinguish dynamic equilibria (e.g., chair flipping in cyclohexane rings) .
  • Ambiguous MS Fragments : Use high-resolution mass spectrometry (HRMS) to assign exact masses for fragment ions .
  • X-ray vs. NMR Discrepancies : Cross-validate solid-state (X-ray) and solution-state (NMR) conformations to identify tautomerism or solvent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-methylpiperazin-1-yl)cyclohexan-1-amine
Reactant of Route 2
4-(4-methylpiperazin-1-yl)cyclohexan-1-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.